Furo[3,2-c]pyridine-4-carbonitrile
Overview
Description
Furo[3,2-c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H4N2O and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations :
- Bencková and Krutošíková (1999) described the synthesis of furo[3,2-c]pyridine-4-carbonitriles through Reissert-Henze reaction and further transformations to amide and carboxylic acid (Bencková & Krutošíková, 1999).
- Shiotani and Taniguchi (1997) reported on the cyanation of furo[3,2-c]pyridine N-oxides, converting the cyano group to various derivatives (Shiotani & Taniguchi, 1997).
Pharmaceutical and Medicinal Chemistry :
- Li et al. (1974) explored furo[3,2-c]pyridine compounds in disease treatment, including cancers and conditions mediated by protein kinase activity (Li et al., 1974).
- Dandamudi Sri Laxmi et al. (2020) synthesized 2-substituted furo[3,2-b]pyridines and evaluated their cytotoxic properties against cancer cell lines (Dandamudi Sri Laxmi et al., 2020).
- Němec et al. (2021) reported on inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core, highlighting its potential in kinase inhibition (Němec et al., 2021).
Material Science and Spectroscopy :
- Halim and Ibrahim (2021) conducted a detailed study on the structural, thermochemical, and spectroscopic properties of a novel furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine derivative (Halim & Ibrahim, 2021).
Organic Synthesis and Chemical Properties :
- Mcfarland et al. (1975) investigated the electrophilic substitution of furo[3,2-c]pyridine, which forms the basis for further chemical modifications (McFarland et al., 1975).
Mechanism of Action
Target of Action
Furo[3,2-c]pyridine-4-carbonitrile has been found to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular functions and behaviors .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
this compound has been found to have significant effects at the molecular and cellular levels. For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . It shows near-infrared emission with high quantum yield, and high singlet oxygen and hydroxyl radical generation efficiency . This suggests that the compound has great potential for combating multiple drug-resistant bacteria .
Properties
IUPAC Name |
furo[3,2-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNYXFQOHPJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445280 | |
Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-76-7 | |
Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Furo[3,2-c]pyridine-4-carbonitrile synthesized?
A1: The research paper details the synthesis of this compound (7) from readily available Furo[3,2-c]pyridines (1) []. The process involves two key steps:
Q2: What are the potential applications of this compound?
A2: While the research paper primarily focuses on the synthesis and reactivity of this compound, its presence of a cyano group opens possibilities for further derivatization []. The cyano group can be readily transformed into other functional groups like amides and carboxylic acids []. This versatility makes this compound a valuable building block for synthesizing more complex molecules, potentially with biological activity or material applications.
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